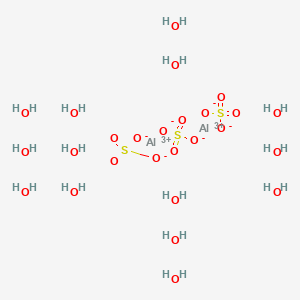
sodium; 3-oxobutanoate d'éthyle
Vue d'ensemble
Description
Butanoic acid, 3-oxo-, ethyl ester, ion(1-), sodium is a useful research compound. Its molecular formula is C6H9NaO3 and its molecular weight is 152.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butanoic acid, 3-oxo-, ethyl ester, ion(1-), sodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanoic acid, 3-oxo-, ethyl ester, ion(1-), sodium including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique
Le 3-oxobutanoate d'éthyle de sodium, également connu sous le nom d'acétoacétate d'éthyle, est largement utilisé en synthèse organique . Il peut être préparé en faisant réagir l'éthanoate d'éthyle (CH3COOC2H5) avec du sodium ou de l'éthylate de sodium . Le composé présente un tautomérisme céto-énolique et contient environ 7 % de la forme énolique, CH3C(OH):CHCOOC2H5, dans des conditions normales .
Dérivés et composés apparentés
Le 3-oxobutanoate d'éthyle de sodium est lié à un certain nombre d'autres composés, et sa structure peut être modifiée pour créer ces dérivés. Parmi ceux-ci figurent le 2-(anilinocarbonyl)-3-oxobutanoate d'éthyle, le (2E)-2-(hydroxyimino)-3-oxobutanoate d'éthyle, le 4-(3-méthyl-2-oxocyclopentyl)-3-oxobutanoate d'éthyle, le 2-((3,4-dichlorophényl)hydrazono)-3-oxobutanoate d'éthyle, le 2,2-bis((4-chlorophényl)thio)-3-oxobutanoate d'éthyle et le 2-(1,3-dithiolan-2-ylidène)-3-oxobutanoate d'éthyle . Ces dérivés ont leurs propres propriétés et applications uniques en recherche scientifique.
Mécanisme D'action
Target of Action
The primary target of Sodium;Ethyl 3-Oxobutanoate is the enolate ion . The compound, being a 1,3-dicarbonyl compound, is more acidic than ordinary esters and is almost completely converted to an enolate by sodium ethoxide .
Mode of Action
Sodium;Ethyl 3-Oxobutanoate interacts with its target through an S N 2 reaction with alkyl halides . During this reaction, an α-hydrogen is replaced with an alkyl group, forming a new C-C bond .
Biochemical Pathways
The compound affects the alkylation of enolates pathway . This pathway involves the attack of an enolate anion on an alkyl halide, leading to the formation of α-substituted esters .
Result of Action
The result of Sodium;Ethyl 3-Oxobutanoate’s action is the formation of α-substituted esters . These compounds can be further processed in various biochemical reactions, leading to a wide variety of downstream effects.
Action Environment
The action of Sodium;Ethyl 3-Oxobutanoate can be influenced by various environmental factors. For instance, dust formation should be avoided, and contact with skin and eyes should be prevented . The compound should be handled with personal protective equipment, and adequate ventilation should be ensured . All sources of ignition should be removed .
Analyse Biochimique
Biochemical Properties
Sodium;Ethyl 3-Oxobutanoate is readily converted into its enolate ion, which can be alkylated by reaction with an alkyl halide This property allows it to participate in a variety of biochemical reactions
Cellular Effects
Its ability to form an enolate ion suggests that it may influence cellular processes such as signal transduction, gene expression, and metabolism
Molecular Mechanism
The molecular mechanism of Sodium;Ethyl 3-Oxobutanoate involves its conversion into an enolate ion, which can undergo alkylation with an alkyl halide . This reaction forms a new C-C bond, joining two smaller molecules into one larger molecule
Metabolic Pathways
Its conversion into an enolate ion suggests that it may participate in various metabolic reactions
Propriétés
IUPAC Name |
sodium;ethyl 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9O3.Na/c1-3-9-6(8)4-5(2)7;/h4H,3H2,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGRMOMYXWGAAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)[CH-]C(=O)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301014811 | |
| Record name | Ethyl sodium acetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301014811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19232-39-4 | |
| Record name | Butanoic acid, 3-oxo-, ethyl ester, ion(1-), sodium (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19232-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 3-oxo-, ethyl ester, ion(1-), sodium (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019232394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 3-oxo-, ethyl ester, ion(1-), sodium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl sodium acetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301014811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-ethoxycarbonyl-1-methylvinyl oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B98854.png)





![4-Fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B98866.png)







